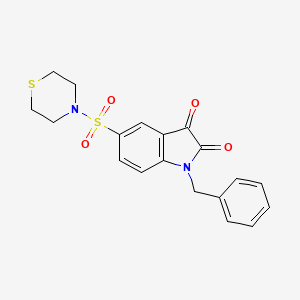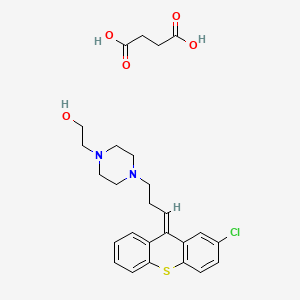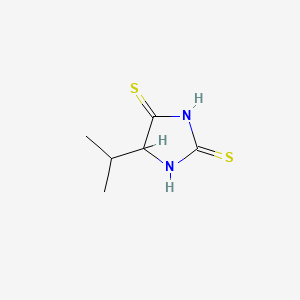
2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate typically involves multiple steps:
Formation of 2,6-Bis(trifluoromethyl)benzoic acid: This is achieved by the reaction of 2,6-dibromobenzene with trifluoromethyl iodide in the presence of a palladium catalyst.
Conversion to 2,6-Bis(trifluoromethyl)benzoyl chloride: The benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Esterification: The acid chloride reacts with 2-oxopropan-1-amine to form the ester linkage.
Formation of the sulfonate salt: Finally, the ester is reacted with 4-methylbenzene-1-sulfonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This allows it to effectively reach and interact with intracellular targets, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzoyl chloride: Similar in structure but lacks the ester and sulfonate groups.
2,6-Bis(trifluoromethyl)benzoic acid: Precursor in the synthesis of the target compound.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains bromine instead of the ester linkage.
Uniqueness
2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate is unique due to its combination of trifluoromethyl groups, ester linkage, and sulfonate salt. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications.
Propiedades
IUPAC Name |
[3-[2,6-bis(trifluoromethyl)benzoyl]oxy-2-oxopropyl]azanium;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO3.C7H8O3S/c13-11(14,15)7-2-1-3-8(12(16,17)18)9(7)10(21)22-5-6(20)4-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,19H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTJKSNSJAUSMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=C(C(=C1)C(F)(F)F)C(=O)OCC(=O)C[NH3+])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858527 |
Source


|
| Record name | 3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144516-95-9 |
Source


|
| Record name | 3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)


![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)


